molecular formula C25H22ClNO4S B2475807 1-[(2-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 872206-48-9

1-[(2-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2475807
CAS No.: 872206-48-9
M. Wt: 467.96
InChI Key: RNNXQRZUPWJCNM-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include arylamines, benzaldehydes, and methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve the use of homogeneous catalysts such as BF3·OEt2 to facilitate the reaction between arylamine, benzaldehyde, and activated methyl isoeugenol . The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

1-[(2-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific investigations .

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(4-ethylphenyl)sulfonyl-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4S/c1-3-17-8-11-20(12-9-17)32(29,30)24-16-27(15-18-6-4-5-7-22(18)26)23-13-10-19(31-2)14-21(23)25(24)28/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNXQRZUPWJCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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